5-Bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene is an aromatic compound with a complex structure It features a benzene ring substituted with bromine, fluorine, methoxy, and methoxymethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF).
Methoxylation: The methoxy group can be introduced through a reaction with methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Methoxymethoxylation: The methoxymethoxy group can be introduced using methoxymethyl chloride (CH3OCH2Cl) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo further substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.
Major Products
Substitution: Products with different halogen or functional group substitutions.
Oxidation: Products like aldehydes or carboxylic acids.
Reduction: Products with hydrogen replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: The compound can be a building block for the synthesis of potential drug candidates.
Chemical Biology: It can be used in the study of biological systems and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Similar structure but lacks the methoxy group.
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene: Similar structure but has a trifluoromethyl group instead of a methoxy group.
Uniqueness
5-Bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene is unique due to the presence of both methoxy and methoxymethoxy groups, which can influence its reactivity and potential applications. The combination of these substituents can lead to unique electronic and steric properties, making it valuable for specific synthetic and research purposes.
Eigenschaften
Molekularformel |
C9H10BrFO3 |
---|---|
Molekulargewicht |
265.08 g/mol |
IUPAC-Name |
5-bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C9H10BrFO3/c1-12-5-14-9-7(11)3-6(10)4-8(9)13-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
HGHFQVWPSKKKRI-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C(C=C1F)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.